Bis(2-nitrophenyl) disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKJENHTITELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061572 | |
| Record name | Disulfide, bis(2-nitrophenyl) | |
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Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155-00-6 | |
| Record name | Bis(2-nitrophenyl) disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |
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| Record name | Bis(2-nitrophenyl) disulfide | |
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| Record name | Bis(2-nitrophenyl) disulfide | |
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| Record name | Disulfide, bis(2-nitrophenyl) | |
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| Record name | Disulfide, bis(2-nitrophenyl) | |
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| Record name | Bis(2-nitrophenyl) disulphide | |
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| Record name | Bis(2-nitrophenyl) disulfide | |
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Synthetic Methodologies and Precursor Chemistry of Bis 2 Nitrophenyl Disulfide
Oxidative Coupling Routes to Bis(2-nitrophenyl) disulfide
Oxidative coupling represents a primary strategy for the synthesis of this compound. This approach is centered on the formation of a disulfide bond from a thiol precursor through oxidation.
Oxidation of 2-Nitrophenyl Mercaptan Precursors
The oxidation of 2-nitrophenyl mercaptan (also known as 2-nitrothiophenol) is a direct method to produce this compound. In this reaction, two molecules of the mercaptan precursor are coupled through the oxidation of their thiol groups (-SH), leading to the formation of a disulfide (-S-S-) linkage. This transformation is a key step in various synthetic schemes.
Alternative Synthetic Pathways for this compound
Beyond oxidative coupling, other synthetic routes offer viable alternatives for the preparation of this compound. These methods often involve different starting materials and reaction conditions.
Reactions Involving Halogenated Aromatic Precursors (e.g., 2-nitrochlorobenzene with sodium disulfide)
A widely used method involves the reaction of a halogenated aromatic precursor, such as 2-nitrochlorobenzene, with a disulfide source like sodium disulfide. wikipedia.org This reaction proceeds via nucleophilic substitution, where the disulfide anion replaces the chloride on the aromatic ring. wikipedia.org The reaction is typically carried out in a solvent such as alcohol or dimethylformamide. orgsyn.orggoogle.com The yield of this reaction can be influenced by the choice of solvent and the presence of a phase transfer catalyst, which can facilitate the reaction between the aqueous sodium disulfide and the organic 2-nitrochlorobenzene. google.com A typical procedure involves dissolving sodium sulfide (B99878) and sulfur in alcohol to form sodium disulfide, which is then reacted with 2-nitrochlorobenzene. orgsyn.orglookchem.com
| Precursor | Reagent | Solvent | Yield |
| 2-Nitrochlorobenzene | Sodium Disulfide | Ethanol | 58-66% lookchem.com |
| 2-Nitrochlorobenzene | Sodium Disulfide | Isopropanol/Water with phase transfer catalyst | High google.com |
Scalable Procedures for Derivatives and Analogs
The development of scalable synthetic procedures is crucial for industrial applications. Research has focused on creating efficient and scalable one-pot syntheses for derivatives of this compound, which are important precursors for compounds like 2-alkyl-substituted benzothiazoles. chemrxiv.orgacs.org These methods often utilize commercially available and technical-grade starting materials to ensure cost-effectiveness and are designed to produce large quantities of the desired products. chemrxiv.orgacs.org
Purification Techniques for High-Purity this compound
Obtaining high-purity this compound is essential for its subsequent use. After synthesis, the crude product is often a mixture containing unreacted starting materials and byproducts like sodium chloride. orgsyn.orglookchem.com A common purification method involves washing the crude product with water to remove water-soluble impurities such as sodium chloride. orgsyn.orglookchem.com Subsequently, washing with a solvent like alcohol can remove unreacted organic precursors, for instance, o-chloronitrobenzene. orgsyn.orglookchem.com Recrystallization from a suitable solvent is another effective technique to achieve a high degree of purity. ijpsonline.com The melting point of the purified product, typically around 192–195 °C, serves as an indicator of its purity. lookchem.comsigmaaldrich.com
| Purification Step | Purpose |
| Water Wash | Removal of water-soluble impurities (e.g., sodium chloride) orgsyn.orglookchem.com |
| Alcohol Wash | Removal of unreacted organic precursors (e.g., 2-nitrochlorobenzene) orgsyn.orglookchem.com |
| Recrystallization | To obtain a highly pure crystalline product ijpsonline.com |
Chemical Reactivity and Mechanistic Investigations of Bis 2 Nitrophenyl Disulfide
Disulfide Bond Transformations
The disulfide bond is a focal point of reactivity in bis(2-nitrophenyl) disulfide, susceptible to both reductive and oxidative cleavage, as well as nucleophilic attack. These transformations are fundamental in various chemical and biological processes.
The reduction of the disulfide bond in this compound results in the formation of two equivalents of the corresponding thiol, 2-nitrothiophenol (B1584256). This reductive cleavage can be accomplished using a variety of reducing agents. The general mechanism involves the nucleophilic attack on one of the sulfur atoms of the disulfide bond, leading to the scission of the S-S bond.
Commonly employed reducing agents for this transformation include thiols, phosphines, and hydrides. Thiol-based reductants, such as dithiothreitol (B142953) (DTT), operate via thiol-disulfide exchange reactions. libretexts.orgresearchgate.net Phosphines, like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are also effective and function by a nucleophilic attack of the phosphorus atom on the disulfide bond. researchgate.netnih.gov Other methods include the use of sodium borohydride (B1222165) and metallic zinc. nih.gov
The reaction with phosphines is practically irreversible in aqueous solutions, as the phosphine (B1218219) attacks a sulfur atom to form a phosphonium (B103445) ion sulfur adduct, which is then hydrolyzed to a phosphine oxide. nih.gov
Table 1: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Mechanism of Action | Key Characteristics |
|---|---|---|
| Dithiothreitol (DTT) | Thiol-disulfide exchange | Forms a stable six-membered ring after reduction. nih.gov |
| Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophilic attack by phosphorus | Irreversible reduction in aqueous solution. nih.gov |
| Sodium Borohydride (NaBH4) | Hydride transfer | Excess reagent can be easily removed by acidification. nih.gov |
| β-Mercaptoethanol (β-ME) | Thiol-disulfide exchange | A commonly used monothiol reducing agent. biosynth.com |
The sulfur atoms in this compound can be oxidized to higher oxidation states, leading to the formation of sulfoxides and sulfonic acids. The controlled oxidation to sulfoxides is a significant transformation, as sulfoxides are important synthetic intermediates. nih.gov However, overoxidation to the corresponding sulfones can occur. nih.gov
A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide is a "green" oxidant that can be used, often in the presence of a catalyst or in a suitable solvent like glacial acetic acid, to achieve selective oxidation of sulfides to sulfoxides. nih.govmdpi.com Periodate has also been utilized for the oxidation of sulfides to sulfoxides. acs.org
Specifically, the oxidation of this compound to 2-nitrobenzenesulfonic acid has been demonstrated using dimethyl sulfoxide (B87167) (DMSO) as the oxidizing agent in the presence of a halogen or hydrogen halide catalyst and water. google.com This process involves heating the disulfide in DMSO. google.com
Table 2: Oxidative Transformations of Disulfides
| Product | Oxidizing System | Reaction Conditions |
|---|---|---|
| Sulfoxide | Hydrogen Peroxide / Glacial Acetic Acid | Transition metal-free, mild conditions. mdpi.com |
| Sulfoxide | Periodate | Can be a selective method for sulfoxide formation. acs.org |
| Sulfonic Acid | Dimethyl Sulfoxide (DMSO) / HBr / H2O | Heating is required for the reaction to proceed. google.com |
The disulfide bond is susceptible to attack by nucleophiles, which is a key aspect of its chemistry. This process is generally described as a bimolecular nucleophilic substitution (S(_N)2) reaction. researchgate.net In this mechanism, the nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and the displacement of a thiolate as the leaving group. researchgate.net
The rate of this reaction is dependent on the nucleophilicity of the attacking species. researchgate.net For thiol-disulfide exchange reactions, the deprotonated thiolate is a significantly better nucleophile than the corresponding thiol. researchgate.netnih.gov The reaction kinetics typically show a first-order dependence on both the thiol and disulfide concentrations. nih.gov
Phosphorus-based nucleophiles, such as phosphines, also react with disulfides via an S(_N)2 mechanism. researchgate.netnih.gov The phosphorus atom attacks one of the sulfur atoms, resulting in the formation of a phosphonium cation and a thiolate anion. nih.gov
Disulfide Metathesis Reactions
Disulfide metathesis, or disulfide exchange, is a reaction in which the disulfide bonds of two different disulfide molecules are cleaved and reformed to create new disulfide species. This reversible process is fundamental in dynamic covalent chemistry and has biological relevance. nih.gov
Disulfide exchange reactions are often catalyzed by bases. The role of the base is to deprotonate a thiol, which may be present in trace amounts, to generate the more nucleophilic thiolate anion. researchgate.netnih.gov This thiolate then initiates the disulfide exchange cascade by attacking a disulfide bond. The reaction proceeds through a series of reversible thiol-disulfide exchange steps until a thermodynamic equilibrium is reached.
The rate of the base-catalyzed exchange is influenced by the pKa of the thiol and the nucleophilicity of the resulting thiolate. researchgate.net Weak bases, such as metal carbonates, can be sufficient to catalyze the reaction. researchgate.net
Mechanochemistry, the use of mechanical force to induce chemical reactions, has been applied to disulfide metathesis. This approach can offer a sustainable alternative to solution-based methods by reducing or eliminating the need for solvents and catalysts. acs.org
Specifically, this compound has been shown to undergo a mechanochemical grinding reaction with bis(4-chlorophenyl)disulfide in the presence of a catalytic amount of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sigmaaldrich.comchemicalbook.com This solid-state reaction leads to a disulfide metathesis, yielding the unsymmetrical heterodimer, 4-chlorophenyl-2'-nitrophenyl disulfide. sigmaaldrich.comchemicalbook.com
High-pressure conditions have also been explored as an environmentally responsible way to drive disulfide exchange reactions without the need for catalysts or other stimuli like reducing agents or UV light. acs.org The mechanism under high pressure is thought to involve the formation of sulfenyl radicals that initiate a chain reaction. acs.org
Table 3: Methods for Disulfide Metathesis
| Method | Catalyst/Stimulus | Mechanism | Example |
|---|---|---|---|
| Base-Catalyzed | Bases (e.g., metal carbonates, DBU) | Generation of nucleophilic thiolates to initiate exchange. nih.govresearchgate.net | Formation of diaryl disulfides. researchgate.net |
| Mechanochemical Grinding | Base (e.g., DBU) | Solid-state reaction facilitated by mechanical energy. sigmaaldrich.com | Synthesis of 4-chlorophenyl-2'-nitrophenyl disulfide. sigmaaldrich.comchemicalbook.com |
| High Pressure | Pressure | Pressure-induced formation of sulfenyl radicals. acs.org | Catalyst-free exchange of aryl disulfides. acs.org |
Pressure-Induced Disulfide Metathesis without Catalysts
The exchange of disulfide bonds, a process known as disulfide metathesis, typically requires catalysts or external stimuli such as reducing agents, strong bases, or UV light. However, recent research has demonstrated that high pressure can induce this reaction in aryl disulfides, including this compound, without the need for any catalytic agent. acs.org This sustainable approach offers an environmentally cleaner route to unsymmetrical disulfides. acs.org
Systematic studies have shown that applying pressure in the range of 100 to 400 MPa effectively promotes the exchange reaction between homodimeric aryl disulfides. acs.orgresearchgate.net Under optimized conditions, this pressure-induced metathesis can lead to yields of the heterodimeric product as high as 100%, often in a pure, single-crystal form. acs.orgresearchgate.net The reaction can be performed in a diamond anvil cell or a hydraulic piston-and-cylinder press, and the products are typically characterized using X-ray diffraction, mass spectrometry, and NMR spectroscopy. chemrxiv.org
The mechanism behind this catalyst-free reaction is attributed to the unique high-entropy states that are not achievable under ambient pressure. The high-pressure environment facilitates the homolytic cleavage of the S-S bond. This is followed by a process of high-entropy nucleation and kinetic crystallization, which shifts the thermodynamic equilibrium and accelerates the exchange reaction. researchgate.net This method aligns with several principles of green chemistry by minimizing solvent use and eliminating the need for hazardous catalysts. acs.org
Formation of Heterocyclic Systems
Cyclization Reactions Leading to Benzothiazoles and Derivatives
This compound serves as a key starting material for the synthesis of benzothiazoles and their derivatives, which are important structural motifs in pharmaceuticals and dyes. A common strategy involves the reductive cyclization of the disulfide.
One effective method involves a one-pot synthesis where this compound is reduced to the corresponding 2-aminothiophenol (B119425) intermediate, which then undergoes heterocyclization to form the benzothiazole (B30560) ring. For instance, a scalable procedure for producing 2-alkylsubstituted benzothiazoles has been developed using various sodium salts as reducing agents in an acidic medium. This approach has been successful in producing up to 350 grams of the product in a single run with high yields (78-90%).
In a catalyst-free approach, the reductive cyclization of bis(2-aminophenyl) disulfide (the reduced form of this compound) with carbon dioxide can be achieved using ammonia (B1221849) borane (B79455) (BH₃NH₃) as a reductant. This method is significant as it utilizes CO₂, an abundant and sustainable C1 source. The reaction proceeds by the cleavage of the S-S bond by BH₃NH₃ to form a 2-aminothiophenol-BH₃ complex. Concurrently, BH₃NH₃ reacts with CO₂ to create a reactive intermediate. The nucleophilic nitrogen of the 2-aminothiophenol then attacks this intermediate, leading to intramolecular cyclization and subsequent dehydration to yield the benzothiazole.
The following table summarizes the synthesis of various benzothiazole derivatives from disulfides:
| Starting Disulfide | Reagents | Product | Yield (%) | Reference |
| Bis(2-aminophenyl) disulfide | CO₂, BH₃NH₃, NMP | Benzothiazole | 85 | chemicalbook.com |
| Bis(2-amino-4-methylphenyl) disulfide | CO₂, BH₃NH₃, NMP | 6-Methylbenzothiazole | 82 | chemicalbook.com |
| Bis(2-amino-4-chlorophenyl) disulfide | CO₂, BH₃NH₃, NMP | 6-Chlorobenzothiazole | 88 | chemicalbook.com |
Synthesis of Nitrogen and Sulfur Containing Heterocycles (e.g., 1,4-Benzothiazines, 2,3-Dihydro-1,5-Benzothiazepines)
This compound is a valuable precursor for the synthesis of various nitrogen and sulfur-containing heterocyclic systems, including 1,4-benzothiazines and 2,3-dihydro-1,5-benzothiazepines. These syntheses often proceed through the in situ generation of 2-aminothiophenol from the disulfide.
The synthesis of 2,3-dihydro-1,5-benzothiazepines can be achieved by reacting bis(o-nitrophenyl)disulfides with α,β-unsaturated ketones. chemrxiv.org This reaction provides a more convenient alternative to using the unstable 2-aminothiophenol directly. fishersci.com For example, a samarium diiodide-mediated reaction of nitrodisulfides with chalcones affords 2,3-dihydro-1,5-benzothiazepines in good yields under mild and neutral conditions. chemrxiv.org
Similarly, 1,4-benzothiazine derivatives can be synthesized from 2-aminothiophenol, which can be generated from bis(o-aminophenyl)disulfide. The reaction of 2-aminothiophenol with acetylacetone, for instance, leads to the formation of a 1,4-benzothiazine derivative in excellent yield. fishersci.ca In this process, the 2-aminothiophenol is readily oxidized to the disulfide, which then reacts with the dicarbonyl compound to form an enamine intermediate that subsequently cyclizes. fishersci.ca
Samarium Diiodide Mediated Transformations
Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent that has been effectively utilized in the transformation of this compound into various heterocyclic compounds. A key advantage of using SmI₂ is its ability to simultaneously reduce the nitro groups and cleave the disulfide bond under mild and neutral conditions.
The treatment of bis(o-nitrophenyl)disulfides with SmI₂ generates reactive "living" double-anion intermediates. chemrxiv.org These intermediates can then be reacted with a variety of electrophiles to afford a range of sulfur and nitrogen-containing heterocycles in moderate to high yields.
The versatility of this method is demonstrated by the synthesis of:
Benzothiazolines , through the reaction of the intermediate with aldehydes or ketones.
Benzothiazoles , by reacting the intermediate with acid chlorides or anhydrides.
2H-1,4-Benzothiazines , from the reaction with α-bromoketones.
2,3-Dihydro-1,5-Benzothiazepines , when α,β-unsaturated ketones are used as the electrophile. chemrxiv.org
The following table presents some examples of 2,3-dihydro-1,5-benzothiazepines synthesized via SmI₂-mediated transformation of bis(o-nitrophenyl)disulfides and α,β-unsaturated ketones:
| R¹ in Disulfide | R² in Ketone | R³ in Ketone | Product | Yield (%) | Reference |
| H | H | Ph | 2,3-Dihydro-2,4-diphenyl-1,5-benzothiazepine | 80 | chemrxiv.org |
| H | H | 4-MeC₆H₄ | 2,3-Dihydro-2-(4-methylphenyl)-4-phenyl-1,5-benzothiazepine | 78 | chemrxiv.org |
| H | H | 4-ClC₆H₄ | 2,3-Dihydro-2-(4-chlorophenyl)-4-phenyl-1,5-benzothiazepine | 85 | chemrxiv.org |
| Cl | H | Ph | 7-Chloro-2,3-dihydro-2,4-diphenyl-1,5-benzothiazepine | 72 | chemrxiv.org |
| Cl | H | 4-MeC₆H₄ | 7-Chloro-2,3-dihydro-2-(4-methylphenyl)-4-phenyl-1,5-benzothiazepine | 76 | chemrxiv.org |
Other Derivatization Strategies
Sulfenylation of Indoles
The introduction of a sulfur-containing functional group, or sulfenylation, at the C3 position of indoles is a significant transformation in organic synthesis, leading to compounds with potential biological activity. This compound can be employed as a sulfenylating agent in these reactions.
An efficient method for the sulfenylation of indoles involves the use of a KI/SeO₂ catalytic system in the presence of a disulfide. researchgate.net This aerobic catalytic oxidation system allows for the controllable synthesis of either mono- or bis-sulfenylindoles by adjusting the amount of the catalytic system and the sulfenylating agent. researchgate.net The reaction is typically carried out under mild conditions, for example, at 40°C in acetonitrile (B52724) under an air atmosphere. researchgate.net
Another approach involves an iodophor-catalyzed sulfenylation of indoles using sulfonyl hydrazides as the sulfur source in an aqueous phase. In the proposed mechanism, the sulfonyl hydrazide can self-couple to form a disulfide, such as diphenyl disulfide, which then reacts with the indole (B1671886) to yield the 3-sulfenylated product. This highlights the role of disulfides as key intermediates in such transformations.
The following table provides examples of the sulfenylation of indoles using various disulfides and catalytic systems:
| Indole Derivative | Disulfide | Catalytic System | Product | Yield (%) | Reference |
| Indole | Diphenyl disulfide | KI/SeO₂, MeCN, 40°C | 3-(Phenylthio)-1H-indole | 95 | researchgate.net |
| 2-Methylindole | Diphenyl disulfide | KI/SeO₂, MeCN, 40°C | 2-Methyl-3-(phenylthio)-1H-indole | 92 | researchgate.net |
| Indole | Bis(4-chlorophenyl) disulfide | KI/SeO₂, MeCN, 40°C | 3-((4-Chlorophenyl)thio)-1H-indole | 96 | researchgate.net |
Arylation and Cross-Coupling Reactions (based on related nitrophenyl disulfides)
Diaryl disulfides, including nitrophenyl derivatives, serve as important precursors and reagents in various arylation and cross-coupling reactions for the formation of carbon-sulfur (C–S) bonds. nih.gov The S–S bond in these compounds can be cleaved under different catalytic conditions to generate arylthiolate species, which can then participate in coupling with various electrophiles. nih.gov While direct cross-coupling studies featuring this compound are specific, the reactivity patterns of closely related nitrophenyl disulfides and other aryl disulfides in transition-metal-catalyzed, photocatalyzed, and other coupling reactions provide significant insight into its potential synthetic applications.
Transition metal catalysis is a prominent method for the synthesis of aryl sulfides from disulfides. nih.gov Various catalysts, particularly those based on nickel and palladium, are capable of activating the disulfide bond and facilitating C–S bond formation. nih.gov For instance, nickel catalysts have been shown to insert into the disulfide bond of diaryl disulfides, generating a metal-thiolate intermediate that can then undergo reductive elimination with an aryl halide to form the desired aryl sulfide (B99878). nih.gov
A specific example of a coupling reaction involving this compound is its mechanochemical metathesis with bis(4-chlorophenyl)disulfide. sigmaaldrich.comchemicalbook.com This reaction, conducted by grinding the solid reactants in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), results in a disulfide exchange to form the unsymmetrical 4-chlorophenyl-2'-nitrophenyl disulfide. sigmaaldrich.comchemicalbook.com
Table 1: Mechanochemical Disulfide Metathesis This table illustrates the reactants and product of the catalyzed metathesis reaction.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Bis(4-chlorophenyl)disulfide | DBU | 4-chlorophenyl-2'-nitrophenyl disulfide |
Modern synthetic methods have also explored photoredox catalysis for C–S bond formation using disulfides. In one approach, electron-rich arenes react with aryl disulfides under blue light irradiation in the presence of an iridium-based photocatalyst and an oxidant. beilstein-journals.org This process is believed to proceed through a radical-radical cross-coupling mechanism where the disulfide bond is cleaved homolytically. beilstein-journals.org While this specific study used other aryl disulfides, the principle is applicable to nitrophenyl disulfides for the synthesis of nitro-substituted aryl sulfides. beilstein-journals.org
Table 2: Photocatalytic Thiolation of Arenes with a Symmetric Diaryl Disulfide Data adapted from a study on the reaction of 1,3,5-trimethoxybenzene (B48636) with bis(4-methoxyphenyl) disulfide, illustrating the general conditions for photocatalytic arylation using disulfides. beilstein-journals.org
| Arene | Disulfide | Photocatalyst | Oxidant | Product | Yield |
| 1,3,5-Trimethoxybenzene | Bis(4-methoxyphenyl) disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | (NH4)2S2O8 | 1,3,5-trimethoxy-2,4-bis((4-methoxyphenyl)thio)benzene | 85% |
Furthermore, the reactivity of the related isomer, bis(4-nitrophenyl) disulfide (or p-nitrophenyl disulfide, NPDS), has been investigated under surface-enhanced Raman spectroscopy (SERS) conditions. nih.gov In these studies, plasmon-assisted catalysis on silver surfaces leads to the cleavage of the S–S bond, followed by a coupling reaction to form p,p'-dimercaptoazobenzene (DMAB). nih.gov The efficiency of this conversion is highly dependent on the intermolecular distance, which is minimized following the cleavage of the disulfide bond, thus facilitating the coupling reaction. nih.gov This demonstrates a unique mode of reactivity for nitrophenyl disulfides driven by surface plasmon excitation. nih.gov
More recent advancements include iron-catalyzed cross-electrophile coupling reactions. These methods pair disulfides with electrophiles like benzyl (B1604629) halides to form thioethers, notably without the need for a terminal reductant or photoredox conditions. Such protocols offer a robust platform for C-S bond formation that can circumvent catalyst poisoning by sulfur compounds, a common issue in transition metal catalysis. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of Bis 2 Nitrophenyl Disulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for elucidating the molecular structure of bis(2-nitrophenyl) disulfide. While comprehensive public spectral data is limited, analysis of related compounds allows for the prediction of its NMR characteristics.
For ¹H NMR spectroscopy, the aromatic protons of the two nitrophenyl rings would exhibit complex splitting patterns, typically in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro groups. Based on data from analogous compounds, the signals for the aromatic protons are expected to appear as multiplets. Specifically, for this compound, the expected chemical shifts would be around δ 8.33 (d), 7.86 (dd), 7.60 (td), and 7.42 (td) ppm.
In ¹³C NMR spectroscopy, the carbon atoms of the phenyl rings would also show distinct signals. The carbon atom attached to the sulfur atom and the carbon atom bearing the nitro group would be significantly influenced, leading to characteristic chemical shifts that aid in confirming the substitution pattern of the aromatic rings.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 8.33 | Doublet (d) |
| Aromatic CH | 7.86 | Doublet of doublets (dd) |
| Aromatic CH | 7.60 | Triplet of doublets (td) |
| Aromatic CH | 7.42 | Triplet of doublets (td) |
Data is inferred from analogous compounds.
X-ray Crystallography and Diffraction Studies
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.
Studies using three-dimensional X-ray diffraction techniques have successfully determined the crystal and molecular structure of this compound. rsc.org The compound crystallizes in the monoclinic space group P2₁/c. rsc.org The crystal structure reveals the precise bond lengths and angles within the molecule. The S–S bond length has been reported as 2.045 Å and 2.0584 (12) Å in different studies, indicating a single bond character. rsc.orgnih.gov The average S–C bond distance is approximately 1.796 Å. rsc.org The C–N bond lengths are reported to be 1.476 Å and 1.425 Å. rsc.org
Table 2: Selected Crystal and Molecular Structure Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.orgnih.gov |
| Space Group | P2₁/c | rsc.org |
| Unit Cell Dimensions | a = 7.31 Å, b = 23.03 Å, c = 7.80 Å, β = 97.42° | rsc.org |
| Unit Cell Dimensions | a = 8.3762 (9) Å, b = 21.028 (2) Å, c = 8.1011 (10) Å, β = 111.768 (1)° | nih.gov |
| S–S Bond Length | 2.045 Å | rsc.org |
| S–S Bond Length | 2.0584 (12) Å | nih.gov |
| Average S–C Distance | 1.796 Å | rsc.org |
| C–N Distance (Ring 1) | 1.476 Å | rsc.org |
| C–N Distance (Ring 2) | 1.425 Å | rsc.org |
The conformation of this compound is characterized by the dihedral angles between the different planar groups of the molecule. The two aromatic rings are not coplanar, with a reported dihedral angle of 67.82 (9)° between them. nih.gov The C–S–S–C torsion angle is a key parameter defining the geometry of the disulfide bridge. The nitro groups are also twisted out of the plane of their respective phenyl rings, with reported angles of 18.6° and 7.0°. rsc.org This non-planar conformation is a common feature in diaryl disulfides and is influenced by both steric and electronic effects.
The crystal packing of this compound is stabilized by various intermolecular interactions. Weak intermolecular C-H···O hydrogen bonds link the molecules together. nih.gov Intramolecularly, there are notable S···O(NO₂) distances of 2.636 Å and 2.588 Å, which are significantly shorter than the sum of the van der Waals radii of sulfur and oxygen, suggesting non-bonded attractions. rsc.org In contrast to its 3- and 4-nitrophenyl isomers, which exhibit different supramolecular aggregation patterns, the 2-nitro isomer's structure is influenced by these specific interactions. nih.govpsu.edu
The intermolecular forces, particularly the C-H···O hydrogen bonds, lead to specific supramolecular aggregation patterns in the crystal lattice. nih.gov In the case of this compound, these interactions result in the formation of chains of molecules. psu.edu This is in contrast to the bis(3-nitrophenyl) disulfide isomer, which lacks C-H···O hydrogen bonds and instead forms chains through aromatic π-stacking interactions. psu.edu The 4-nitro isomer, on the other hand, forms sheets linked by a single C-H···O hydrogen bond, which are further connected by π-stacking. psu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule and can be used to monitor chemical reactions. For aromatic disulfides, characteristic absorption bands are observed in the UV-Vis spectrum. Analogous disulfides show absorption bands around 270 nm, corresponding to π → π* transitions of the nitro groups, and around 350 nm for n → π* transitions. vulcanchem.com
UV-Vis spectrophotometry has been employed to follow the reactivity of this compound. For instance, its reaction with thiocarboxylate ions has been studied, revealing a two-step process involving a redox exchange followed by a nucleophilic substitution, which can be monitored by observing changes in the UV-Vis absorption spectrum. researchgate.netcdnsciencepub.com
Raman Spectroscopy for Reaction Monitoring and Structural Insights
Raman spectroscopy serves as a powerful analytical tool for probing the molecular vibrations of this compound, offering valuable insights into its structural characteristics and behavior in chemical reactions. This non-destructive technique provides a molecular fingerprint, enabling the identification of specific functional groups and the monitoring of their transformations.
Reaction Monitoring
The application of in-situ Raman spectroscopy has proven particularly effective in monitoring mechanochemical reactions involving this compound. beilstein-journals.org For instance, in the covalent disulfide exchange reaction between this compound and bis(4-chlorophenyl) disulfide, time-resolved in-situ Raman spectroscopy can track the evolution of chemical species throughout the milling process. bham.ac.uknih.gov This allows for the identification of reaction intermediates and a more complete understanding of the reaction profile, which might not be fully captured by other techniques like X-ray diffraction alone. bham.ac.uk
One study detailed the use of Raman spectroscopy to monitor the mechanochemical synthesis of 4-chlorophenyl-2-nitrophenyl-disulfide. jove.com By observing changes in the Raman spectra over time, researchers could follow the consumption of the starting materials, including this compound, and the formation of the heterodimer product. jove.com This real-time analysis is crucial for optimizing reaction conditions and understanding the kinetics of solid-state transformations. beilstein-journals.org
Structural Insights
Raman spectroscopy provides key data for the structural analysis of this compound by identifying its characteristic vibrational modes. A notable feature in the Raman spectrum is the S–S stretching vibration, which typically appears around 500 cm⁻¹. The precise frequency and intensity of this band can offer information about the conformation and electronic environment of the disulfide bond.
In studies comparing this compound with structurally similar compounds, Raman spectra have been used to identify key vibrational bands. For example, in a study of disulfide-containing nitrosoarenes on a gold surface, the Raman spectrum of a related compound, 4-nitrosophenyl disulfide (NOPDS), showed a band at 1080 cm⁻¹, which was attributed to the in-plane ring breathing mode coupled with the C–S vibration. nih.gov While this specific assignment is for a related molecule, it demonstrates the type of detailed structural information that can be gleaned from Raman analysis.
Furthermore, analysis of the crystal structure of bis(o-nitrophenyl) disulphide reveals important intramolecular distances. The distances between the sulfur atoms and the oxygen atoms of the nitro groups are 2.636 Å and 2.588 Å, which is less than the sum of their van der Waals radii, suggesting a non-bonded attraction. rsc.org This interaction can influence the vibrational frequencies observed in the Raman spectrum. The angles between the phenyl rings and their respective nitro groups are 18.6° and 7.0°. rsc.org These structural parameters, determined by X-ray diffraction, provide a basis for interpreting the vibrational modes observed in Raman spectroscopy.
The following table summarizes key Raman spectral data and structural information for this compound and related compounds:
| Feature | Observation | Significance |
| S–S Stretch | ~500 cm⁻¹ | Characteristic vibration of the disulfide bond. |
| Intramolecular S···O Distance | 2.588 Å and 2.636 Å rsc.org | Indicates non-bonded attraction between sulfur and oxygen atoms. |
| C–N Bond Length | 1.425 Å and 1.476 Å rsc.org | Provides insight into the electronic structure of the nitrophenyl groups. |
| Phenyl Ring-Nitro Group Angle | 7.0° and 18.6° rsc.org | Describes the orientation of the nitro groups relative to the phenyl rings. |
This combination of reaction monitoring and detailed structural analysis underscores the utility of Raman spectroscopy in the advanced characterization of this compound.
Computational Chemistry and Theoretical Modeling of Bis 2 Nitrophenyl Disulfide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations have been instrumental in characterizing the fundamental properties of bis(2-nitrophenyl) disulfide. These methods allow for the precise determination of its electronic structure and energetic properties, which are crucial for understanding its stability and reactivity.
The standard molar formation enthalpies in the gas phase (ΔfH°(g)) for this compound have been determined through both experimental and theoretical approaches. acs.orgresearchgate.net Computational methods, such as the G4 composite method, have been employed to calculate these values via atomization reactions. acs.orgresearchgate.net These theoretical calculations are often validated by comparing them with experimental data obtained from techniques like rotary bomb combustion calorimetry for combustion energies and thermogravimetry for sublimation enthalpies. acs.org The theoretically computed and experimentally determined gas-phase formation enthalpies have shown a close agreement, with differences of less than 5.5 kJ·mol⁻¹. acs.orgnih.gov
Table 1: Comparison of Experimental and Theoretical Gas-Phase Enthalpies of Formation for this compound
| Method | ΔfH°(g) (kJ·mol⁻¹) | Reference |
|---|---|---|
| Experimental | Value not explicitly stated in search results | acs.org |
| G4 Composite Method (Theoretical) | Value not explicitly stated in search results | acs.orgresearchgate.net |
| Difference | <5.5 | acs.orgnih.gov |
A noteworthy feature of this compound is the presence of an uncommon hypervalent four-center, six-electron (4c/6e) interaction of the O···S–S···O type. acs.orgnih.gov This interaction has been identified and analyzed using theoretical tools like Natural Bond Orbitals (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM). acs.orgnih.gov This hypervalent bond contributes to the stabilization of the molecule, counteracting the steric repulsion between the bulky nitro groups. acs.orgnih.gov
In addition to the hypervalent interaction, intramolecular C–H···S hydrogen bonds have also been confirmed through geometric parameters and QTAIM analysis. acs.org The intramolecular nearest-neighbor S···O(NO2) distances have been determined to be 2.636 Å and 2.588 Å, which are significantly less than the sum of the van der Waals radii for sulfur and oxygen, indicating a non-bonded attraction. researchgate.net The dihedral angle between the two benzene (B151609) rings is approximately 67.82°. nih.gov
Theoretical Approaches to Reaction Mechanisms
Theoretical methods are pivotal in elucidating the complex reaction mechanisms involving this compound. These computational approaches provide a molecular-level understanding of reaction pathways and the energetic factors that govern them.
Density Functional Theory (DFT) calculations have been widely used to study the mechanistic pathways of reactions involving this compound. For instance, DFT has been applied to understand the metathesis reaction between this compound and bis(4-chlorophenyl) disulfide. researchgate.net These studies help in understanding how factors like high pressure can promote such reactions without the need for catalysts. researchgate.net DFT calculations are also employed to investigate the influence of substituents on the electronic properties and intramolecular hydrogen bonding in related structures like 2-nitrophenyl hydrosulfide, which provides insights applicable to the disulfide. colab.ws
The S–S bond dissociation energy (BDE) is a critical parameter that influences the reactivity of disulfides. For this compound, the presence of the ortho-nitro group has a significant effect on the S–S bond. acs.org Theoretical studies have shown that electron-withdrawing groups in the ortho position can weaken the S–S bond by creating an electron-deficient region at the sulfur atom through resonance effects. acs.org This leads to a reduction in the S–S bond dissociation energy by approximately 27 kJ/mol compared to non-nitrated diphenyl disulfides. The BDE of the S-S bond in similar disulfides is estimated to be in the range of 239–280 kJ/mol, depending on the effects of the substituents. The MP2(full)/cc-pVDZ level of theory has been specifically used to estimate the bond dissociation energies of S–S bonds in these systems. acs.orgnih.gov
Solid-State Computational Studies
Computational studies of this compound in the solid state have revealed interesting polymorphic behavior. It has been shown that high pressure can induce a metathesis reaction between this compound and bis(4-chlorophenyl) disulfide, leading to the formation of a heterodimeric product. researchgate.net Interestingly, this high-pressure reaction can result in the crystallization of a low-density polymorph, which is counterintuitive. researchgate.net The stability of different polymorphs can be influenced by factors such as the solvent used during liquid-assisted grinding. rsc.org For example, in the formation of 4-chlorophenyl-2-nitrophenyl-disulfide from its homodimers, different polymorphs can be obtained depending on the reaction conditions. rsc.org The crystal structure of this compound has been determined to be monoclinic. researchgate.net
Crystal Structure Prediction and Polymorphism
Computational methods are crucial in predicting the crystal structure of molecules and exploring their potential for polymorphism, the ability of a solid material to exist in more than one form or crystal structure. arxiv.org For this compound, computational studies have been employed to understand its solid-state behavior.
In the context of mechanochemical reactions involving this compound, crystal structure prediction (CSP) methods have been utilized. researchgate.net These methods help in assessing the structures and energetics that govern the equilibrium of solid-state reactions. researchgate.net The process typically involves generating a multitude of possible crystal structures and ranking them based on their calculated lattice energies. researchgate.net
A study on the mechanochemical metathesis reaction between aromatic disulfides, including this compound, used CSP to analyze the resulting products. researchgate.net The calculations involved using atomic multipole-based models for intermolecular interactions and density functional theory (DFT) for intramolecular forces and energies. researchgate.net Specifically, the B3LYP/6-31G** level of theory with GD3BJ empirical dispersion correction was employed for these calculations. researchgate.net
The existence of polymorphism is a key consideration in these studies. For instance, in a related system involving the reaction product of this compound and bis(4-chlorophenyl) disulfide, two polymorphic forms were discovered. core.ac.uk Computational methods, including DFT with van der Waals corrections (DFT-d), were used to relax the crystal geometries of these polymorphs and understand their relative stabilities under different conditions, such as neat grinding versus liquid-assisted grinding. core.ac.uk
The prediction of crystal structures and the identification of polymorphs are vital for controlling the solid-state properties of materials, which is particularly relevant in fields like pharmaceuticals and materials science. arxiv.org
Lattice Energy Calculations for Mechanochemical Reactions
Lattice energy calculations are a cornerstone of computational studies on mechanochemical reactions, providing insight into the thermodynamic driving forces in the solid state. researchgate.net These calculations have been applied to understand the equilibrium of reactions involving this compound.
In a study of a base-catalyzed metathesis reaction between this compound and other aromatic disulfides, lattice energy calculations were performed to predict the equilibrium composition of the mechanochemical reaction. researchgate.net The total energy of each crystal structure was determined by summing the intermolecular energy, calculated using programs like DMACRYS, and the intramolecular energy, obtained from DFT calculations. researchgate.net
The intermolecular component of the lattice energy is often calculated using pairwise atom-atom potentials, such as the W99 exp-6 potential, to describe repulsion-dispersion contributions. rsc.org Electrostatic contributions are represented using atomic multipoles. rsc.org These calculations can reveal how the relative crystal energies of reactants and products influence the equilibrium in solid-state reactions, which can differ significantly from solution-phase equilibria. sci-hub.se For example, calculations showed that a heterodimer formed from this compound was stabilized in the crystal by 4.5 kJ mol⁻¹ relative to the corresponding homodimers, explaining the bias towards heterodimer formation in the mechanochemical equilibrium mixture. sci-hub.se
The methodology for these calculations involves several steps:
Intermolecular Energy: Calculated using distributed multipole analysis (DMA) to represent the electrostatic interactions and an empirical exp-6 potential for repulsion-dispersion. researchgate.net
Intramolecular Energy: Calculated using DFT methods like B3LYP with a dispersion correction. researchgate.net
Structure Refinement: Programs like CrystalOptimizer are used to refine the crystal structures by allowing for the distortion of molecular geometry under the influence of intermolecular forces. researchgate.net
These detailed energy calculations are essential for predicting and explaining the outcomes of mechanochemical reactions. researchgate.net
Modeling of Intermolecular Interactions in Crystal Packing
The crystal packing of this compound and its derivatives is governed by a variety of intermolecular interactions. In the crystal structure of this compound itself, weak intermolecular C-H···O hydrogen bonds are present, which link the molecules. acs.org However, a study of the related 2-nitrophenyl 4-nitrophenyl disulfide found a notable absence of direction-specific intermolecular interactions like C-H···O hydrogen bonds, aromatic π-π stacking, or C-H···π(arene) interactions. nih.govpsu.edu This is in contrast to the symmetrical isomers, this compound, bis(3-nitrophenyl) disulfide, and bis(4-nitrophenyl) disulfide, all of which exhibit some form of direction-specific supramolecular aggregation. nih.govpsu.edu
In this compound, molecules are linked into chains by a single C–H···O hydrogen bond, and these chains are further organized into sheets through aromatic π–stacking interactions. psu.edu In contrast, the crystal structure of bis(3-nitrophenyl) disulfide lacks C–H···O hydrogen bonds but features π–stacking interactions that link the molecules into chains. psu.edu The 4-nitro isomer is linked into sheets by a single C–H···O hydrogen bond, which are then connected by π–stacking to form a three-dimensional network. psu.edu
The table below summarizes the types of intermolecular interactions observed in bis(nitrophenyl) disulfide isomers.
| Compound | C-H···O Hydrogen Bonds | π-π Stacking Interactions |
| This compound | Present (forms chains) | Present (links chains into sheets) psu.edu |
| Bis(3-nitrophenyl) disulfide | Absent | Present (forms chains) psu.educhemrxiv.org |
| Bis(4-nitrophenyl) disulfide | Present (forms sheets) | Present (links sheets into 3D framework) psu.edu |
| 2-Nitrophenyl 4-nitrophenyl disulfide | Absent | Absent nih.govpsu.edu |
Advanced Bonding Analysis Methods
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions and charge transfer within a molecule. acs.orgresearchgate.net It provides insights into electron density distribution, orbital interactions, and the stabilization energy associated with electron delocalization between donor and acceptor orbitals. researchgate.netresearchgate.net
For this compound, NBO analysis has been employed to investigate the nature of intramolecular interactions. acs.orgsemanticscholar.org A significant finding from these studies is the identification of an uncommon hypervalent four-center six-electron (4c-6e) interaction of the O···S–S···O type. acs.orgsemanticscholar.org This interaction, along with conjugation between the aryl and nitro groups and intramolecular C–H···S hydrogen bonds, helps to counteract the steric repulsion within the molecule. acs.orgsemanticscholar.org
The stabilization energy (E⁽²⁾) is a key parameter derived from NBO analysis, quantifying the strength of the interaction between donor and acceptor orbitals. researchgate.net For this compound, the analysis of these energies helps to understand the relative stability of different conformations and isomers. acs.org For instance, the NBO analysis can shed light on why one isomer might be more stable than another by comparing the extent of electron delocalization and the strength of various intramolecular interactions. acs.org
The NBO analysis is typically performed using wavefunctions obtained from high-level quantum mechanical calculations, such as those at the MP2(full)/cc-pVDZ level of theory. acs.orgsemanticscholar.org The results of the NBO analysis, including natural charges and orbital occupancies, provide a detailed picture of the electronic structure of the molecule. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions. wiley-vch.de It is particularly useful for characterizing weak intramolecular and intermolecular interactions, such as hydrogen bonds. acs.orgresearchgate.net
In the study of this compound, QTAIM has been used in conjunction with NBO analysis to provide a comprehensive understanding of its bonding. acs.orgsemanticscholar.org The theory identifies critical points in the electron density, where the gradient of the density is zero. wiley-vch.de The properties of these bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature and strength of the interaction. researchgate.net
For this compound, QTAIM analysis has been used to confirm the presence of intramolecular C–H···S hydrogen bonds. acs.orgsemanticscholar.org The topological parameters calculated at the BCPs of these interactions provide evidence for their existence and strength. researchgate.net QTAIM can classify hydrogen bonds based on the values of the electron density and its Laplacian at the BCP. researchgate.net
Furthermore, QTAIM has been instrumental in characterizing the O···S–S···O hypervalent interaction found in this compound. acs.orgsemanticscholar.org By analyzing the electron density distribution, QTAIM can provide a rigorous definition of the atoms and bonds involved in this unusual interaction, helping to explain the molecule's stability. acs.orgwiley-vch.de
The combination of QTAIM with other computational methods provides a robust approach to understanding the complex electronic structure and bonding in molecules like this compound. acs.orgsemanticscholar.org
Applications of Bis 2 Nitrophenyl Disulfide in Specialized Chemical Fields
Role as a Reagent in Complex Organic Synthesis
In the realm of organic synthesis, Bis(2-nitrophenyl) disulfide is a key player, facilitating the construction of intricate molecular architectures. angenechemical.com It is particularly valued as a sulfenylating agent.
Introduction of Nitrophenyl and Sulfur-Containing Moieties
The primary utility of this compound in organic synthesis lies in its ability to introduce nitrophenyl and sulfur-containing moieties into various molecules. chemrxiv.orgacs.org This is achieved through the cleavage of its disulfide bond, which allows the resulting 2-nitrophenylthio group to be incorporated into other organic structures. This process is fundamental to the synthesis of more complex molecules where the presence of nitro and sulfur groups is crucial for their desired chemical properties or further transformations.
A significant application of this is in the synthesis of 2-alkyl-substituted benzothiazoles. chemrxiv.org In a one-pot synthesis, this compound is reduced to form 2-aminothiophenol (B119425) intermediates, which then undergo heterocyclization to yield the final benzothiazole (B30560) derivatives. chemrxiv.org This method is scalable and has been used to produce these compounds in large quantities. chemrxiv.orgacs.org
Precursor for Dyes, Photosensitizers, and Fluorescent Markers
This compound serves as a crucial precursor for the synthesis of various functional dyes, photosensitizers, and fluorescent markers. acs.org Notably, it is a key starting material in the production of 2-methyl benzothiazoles, which are important intermediates for creating cyanine (B1664457) dyes. acs.org These dyes have applications as photosensitizers in dye-sensitized organic solar cells and as fluorescent probes. acs.org The synthesis involves a scalable, single-step procedure from the corresponding this compound. acs.org
Synthesis of Pharmaceutical Intermediates and Building Blocks
The compound is also a valuable building block in the synthesis of various pharmaceutical intermediates. chemicalbook.compharmaffiliates.com Its role in constructing complex organic molecules makes it a critical component in medicinal chemistry. angenechemical.comchemrxiv.org For instance, it is used in the preparation of 2-alkylbenzothiazoles, which are considered valuable building blocks in drug discovery programs. acs.org Additionally, it has been utilized in the synthesis of a series of 4-Azaindole inhibitors of c-Met kinase. chemicalbook.com
Contributions to Biochemical Research
Beyond synthetic chemistry, this compound and its derivatives play a role in biochemical investigations, particularly in the study of proteins and enzymes.
Protein Modification and Cross-linking Studies
The disulfide bond is a key feature in protein structure, providing stability through covalent linkages. oatext.com Chemical cross-linking is a technique used to study protein interactions and structure. nih.govthermofisher.com While direct use of this compound for this purpose is less common than reagents like DTSSP (3,3'-dithio-bis(succinimidylproprionate)), the principles of disulfide exchange are central to these studies. nih.gov The ability of disulfide compounds to react with thiol groups on proteins allows for the formation of new disulfide bonds, enabling the study of protein-protein interactions and the three-dimensional structure of protein complexes. researchgate.net
Investigation of Enzyme-Substrate Interactions
Derivatives of nitrophenyl groups are frequently used to create substrates for studying enzyme kinetics. For example, p-nitrophenyl N-acetylchitopentaoside has been used as a substrate to study the catalytic activity of lysozyme. oatext.com Similarly, 2-nitrophenyl-β-D-glucopyranoside serves as a substrate for β-glucuronidase, where the release of 2-nitrophenol (B165410) can be monitored spectrophotometrically to determine enzyme activity. nih.gov These studies help in understanding how enzymes bind to their substrates and the mechanisms of catalysis. The introduction of disulfide bonds through engineering can also be used to probe the structure-function relationships in enzymes, potentially enhancing their stability and activity. biorxiv.org
Applications in Materials Science
This compound serves as a crosslinking agent in polymer chemistry. guidechem.com Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This process significantly alters the physical and mechanical properties of the polymer, often leading to increased strength, stiffness, and thermal stability. The disulfide bond in this compound can be cleaved under certain conditions, such as heat or the presence of a reducing agent, to form reactive thiol radicals. These radicals can then react with polymer chains, creating crosslinks.
The presence of the nitro groups can influence the reactivity and the conditions required for crosslinking. This makes this compound a potentially useful component in the development of "smart" materials that can change their properties in response to specific stimuli.
In the realm of synthetic rubbers and plastics, disulfide compounds, including derivatives related to this compound, are used to modify material properties. google.com For instance, they can act as inhibitors of premature vulcanization in diene rubbers. google.com Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by the addition of sulfur or other equivalent curatives or accelerators. Premature vulcanization, or "scorch," is the undesirable curing of the rubber stock during mixing and processing before the final shaping and curing step.
Disulfides can act as retarders, preventing the premature formation of crosslinks. This allows for safer and more controlled processing of the rubber compounds. The specific effectiveness of a given disulfide depends on its chemical structure and its interaction with the other components of the rubber formulation, such as accelerators and the base polymer.
Analytical Chemistry Applications
A significant application of this compound in analytical chemistry is its use as an ionophore in the development of chemical sensors, particularly for the detection of zinc ions (Zn²⁺). chemicalbook.commdpi.comcapes.gov.br An ionophore is a chemical species that reversibly binds ions. In a sensor, the ionophore is typically incorporated into a polymeric membrane, such as one made of polyvinyl chloride (PVC). mdpi.comacademicjournals.org
The interaction between the ionophore and the target ion at the membrane-solution interface generates a measurable electrical potential. academicjournals.org This potential is proportional to the concentration of the target ion in the sample, allowing for its quantitative determination. A PVC-based membrane electrode using this compound as a carrier has been shown to act as a sensor for zinc ions. chemicalbook.comsigmaaldrich.com
The selectivity and sensitivity of the sensor are highly dependent on the chemical structure of the ionophore and its affinity for the target ion over other potentially interfering ions. researchgate.net The development of such sensors is crucial for monitoring zinc levels in various samples, including environmental and biological systems. researchgate.net
Table 2: Components of a this compound-Based Zinc Ion Sensor
| Component | Material Example | Function in the Sensor |
| Ionophore | This compound | Selectively binds to zinc ions. chemicalbook.comresearchgate.net |
| Polymeric Matrix | Polyvinyl chloride (PVC) | Provides the physical support for the membrane. mdpi.comacademicjournals.org |
| Plasticizer | o-Nitrophenyl octyl ether (NPOE) | Ensures membrane homogeneity and influences selectivity. academicjournals.orgresearchgate.net |
| Ionic Additive | Potassium tetrakis(p-chlorophenyl) borate (B1201080) (KTpClPB) | Can improve the sensor's response by reducing membrane resistance. researchgate.net |
| Analyte | Zinc Ions (Zn²⁺) | The target ion to be detected and quantified. chemicalbook.commdpi.com |
Probes for Thiol-Containing Molecules
This compound, also known as 2,2'-dithiobis(nitrobenzene), serves as a chemical probe for the detection and quantification of thiol-containing molecules. Its function is based on the principle of thiol-disulfide exchange, a specific and rapid chemical reaction. This method is analogous to the well-known Ellman's test, which utilizes the structurally similar compound 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). wikipedia.orgdojindo.com
The fundamental mechanism involves the reaction of a thiol group (R-SH) from a sample with this compound. In this reaction, the nucleophilic thiolate anion (R-S⁻) attacks the disulfide bond of the probe molecule. This attack cleaves the disulfide bond, resulting in the formation of a mixed disulfide (a new, asymmetrical disulfide between the sample thiol and one half of the probe) and the release of one molecule of 2-nitrothiophenol (B1584256). researchgate.net
Under neutral to alkaline pH conditions, the released 2-nitrothiophenol readily ionizes to form the 2-nitrothiophenolate anion. This anion exhibits a distinct yellow color, which allows for its concentration to be measured spectrophotometrically. rsc.org The intensity of the color produced is directly proportional to the amount of thiol present in the initial sample. The reaction progress can be monitored by measuring the absorbance at a specific wavelength, which for related nitrothiophenolates is typically around 412 nm. wikipedia.orgnih.gov
The stoichiometry of this reaction is straightforward, with one mole of a thiol releasing one mole of the chromophoric 2-nitrothiophenolate anion. This 1:1 relationship allows for the direct quantification of the thiol concentration in the sample.
Research Findings
While this compound is less commonly cited in biochemical assays than its carboxylated analogue, DTNB, the underlying chemistry is robust and has been explored in various contexts. Research on related aromatic disulfides demonstrates that the thiol-disulfide exchange reaction is a versatile tool for studying sulfhydryl content in diverse environments. acs.orgnih.gov
Studies involving various nitrophenyl disulfides show that the reaction kinetics and spectrophotometric properties are influenced by factors such as the solvent system and the pH of the reaction medium. acs.orgijiset.com For example, the rate of color development and the stability of the resulting thiophenolate anion are dependent on maintaining a pH above the pKa of the released thiol. The use of organic co-solvents can also modify reaction rates. acs.org Furthermore, research on zinc-thiolate complexes has shown that the reaction between a disulfide and a thiol can be significantly accelerated when the thiol is coordinated to a metal ion, a finding relevant to the study of metalloenzymes containing cysteine residues. researchgate.net
The specificity of the thiol-disulfide exchange reaction makes this compound a potentially valuable reagent for probing the accessibility of cysteine residues in proteins and peptides, as well as for quantifying low-molecular-weight thiols.
Data Tables
The following tables provide details on the reaction and the spectroscopic properties of the chromophore produced by the closely related and extensively studied Ellman's Reagent (DTNB), which serves as a reliable proxy for understanding the assay involving this compound.
Table 1: Thiol-Disulfide Exchange Reaction with this compound
| Reactant 1 | Reactant 2 | Product 1 (Mixed Disulfide) | Product 2 (Chromophore Precursor) |
| This compound | Thiol-containing molecule (R-SH) | 2-nitrophenyl-R-disulfide | 2-nitrothiophenol |
This table illustrates the stoichiometric products of the thiol-disulfide exchange reaction.
Table 2: Spectroscopic Properties of the Analogous 5-Thio-2-nitrobenzoate (TNB²⁻) Anion
| Property | Value | Conditions |
| λmax (Wavelength of Maximum Absorbance) | 412 nm | Aqueous Buffer (pH ~8) |
| Molar Extinction Coefficient (ε) | 14,150 M⁻¹cm⁻¹ | Dilute Buffer Solutions |
| Molar Extinction Coefficient (ε) | 13,700 M⁻¹cm⁻¹ | High Salt (e.g., 6 M Guanidinium Hydrochloride) |
| Molar Extinction Coefficient (ε) | 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman (1959) |
This table presents the spectroscopic data for the 5-thio-2-nitrobenzoate (TNB²⁻) anion, the chromophore released from 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). This data is provided for context as the values for the 2-nitrothiophenolate anion are not as widely published but are expected to be in a similar range. wikipedia.orgrsc.org
Biological Activity and Mechanistic Insights of Bis 2 Nitrophenyl Disulfide and Its Derivatives
Antimicrobial and Antitumor Activities
The presence of the disulfide linkage is considered essential for the bioactivity of nitrophenyl disulfides. Studies on related compounds have shown that the corresponding sulfide (B99878) analogs, which lack the S-S bond, are inactive, confirming the critical role of the disulfide moiety. nih.govmdpi.com
Research into aryl alkyl disulfides has demonstrated that nitrophenyl derivatives possess notable antimicrobial properties. nih.gov A study investigating a series of these compounds found that those with a nitro substituent on the aromatic ring were the most potent. nih.gov While specific data for the 2-nitro (ortho) isomer is not detailed, nitrophenyl disulfides as a class have shown activity against bacteria such as Staphylococcus aureus and Bacillus anthracis. nih.gov The position of the nitro group (ortho, meta, or para) influences the compound's efficacy, with para- and meta-nitrophenyl disulfides showing strong activity. nih.gov
The antitumor potential of compounds containing the nitrophenyl group has been explored, primarily through the development of bioreductive prodrugs. nih.gov These molecules are designed to be activated under the hypoxic (low oxygen) conditions often found in solid tumors. For instance, a paclitaxel (B517696) prodrug incorporating a 3-(2-nitrophenyl) propionic acid moiety was developed to selectively target tumor tissues. nih.gov Similarly, disulfide bonds are exploited in drug delivery systems designed to release chemotherapeutic agents like SN38 in the glutathione-rich environment of cancer cells. nih.gov
| Compound | Activity Type | Target/Organism | Key Findings | Reference |
|---|---|---|---|---|
| para-Nitrophenyl methyl disulfide | Antimicrobial | S. aureus | Exhibited the highest activity among eight initial aryl alkyl disulfides tested, with a 35 mm zone of inhibition. | nih.gov |
| S,S′-bis(isopropoxy) disulfide | Antimicrobial | MRSA | Showed potent activity with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL. | nih.govmdpi.com |
| Gliotoxin (B1671588) (a disulfide-containing fungal metabolite) | Antimicrobial | S. aureus | Demonstrated MIC values of 2-4 µg/mL. | mdpi.com |
| SN38 Prodrug with Disulfide Linker (SNSS NAs) | Antitumor | Pancreatic Cancer Cells (Panc-1, BxPC-3) | Showed superior tumor inhibition (74.7%) in mouse models compared to the conventional drug irinotecan (B1672180) (37.4%). | nih.gov |
The cytotoxic mechanisms of disulfide-containing compounds are often linked to their ability to interact with and disrupt critical cellular pathways. For some disulfides, a primary mechanism involves the inhibition of thioredoxin (Trx), a key enzyme in cellular redox control. researchgate.net Inhibition of Trx can lead to an accumulation of reactive oxygen species (ROS), triggering oxidative stress and ultimately inducing apoptosis (programmed cell death). researchgate.net
Another proposed mechanism involves the inhibition of enzymes crucial for bacterial survival, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key component of the fatty acid synthesis pathway. nih.gov This inhibition is believed to occur through a thiol-disulfide exchange reaction with a cysteine residue in the enzyme's active site. nih.gov For antitumor applications, disulfide bonds are strategically incorporated into prodrugs. nih.gov These prodrugs are designed to be stable in the bloodstream but are cleaved by the high concentrations of glutathione (B108866) (GSH) within cancer cells, releasing the active cytotoxic drug directly at the tumor site. nih.gov This targeted release enhances the drug's efficacy while minimizing damage to healthy tissues. nih.gov
The generation of reactive oxygen species (ROS) is a frequently cited mechanism for the biological activity of redox-active compounds. mdpi.comsmolecule.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause damage to DNA, lipids, and proteins when present in excess, a condition known as oxidative stress. nih.govnih.gov
Some disulfide compounds are thought to exert their effects through a redox cycling process. mdpi.com For example, the fungal toxin gliotoxin is believed to be reduced to its bis-thiol form within the cell, which then rapidly auto-oxidizes back to the disulfide. mdpi.com This cycle produces superoxide and hydrogen peroxide, leading to DNA damage. mdpi.com The ability of certain disulfides to inhibit the thioredoxin system can also lead to an increase in cellular ROS levels, as the cell's capacity to manage oxidative stress is compromised. researchgate.net However, it is important to note that ROS generation is not the universal mechanism for all bioactive disulfides, with some acting primarily through direct S-thiolation of protein targets.
The central feature of disulfide chemistry in a biological context is the thiol-disulfide exchange reaction. nih.gov Disulfides like bis(2-nitrophenyl) disulfide are electrophilic, meaning they are susceptible to attack by nucleophiles. The most prominent biological nucleophiles for this reaction are the thiol groups (-SH) found in the amino acid cysteine and in small molecules like glutathione (GSH). mdpi.com
When a disulfide (RSSR) reacts with a biological thiol (R'-SH), a mixed disulfide (RSSR') is formed, releasing a thiol (RSH). mdpi.com This process, known as S-thiolation, can alter the structure and function of proteins if the target thiol is a cysteine residue within that protein. mdpi.com This interaction is the basis for the inhibitory activity of many disulfide compounds against enzymes that have a critical cysteine in their active site. nih.gov The presence of electron-withdrawing groups, such as the nitro groups in this compound, increases the electrophilicity of the sulfur atoms, making the disulfide bond more susceptible to nucleophilic attack by thiols. nih.gov
Research in Redox Biology and Therapeutic Development
The ability of disulfide compounds to participate in thiol-disulfide exchange reactions places them at the center of research in redox biology, which studies the balance between oxidizing and reducing species within a cell (redox homeostasis).
Cells maintain a delicate redox balance, primarily through the glutathione (GSH/GSSG) and thioredoxin (Trx-SH/Trx-S₂) systems. nih.govnih.gov The high ratio of reduced GSH to its oxidized form (GSSG) creates a reducing intracellular environment that is crucial for normal cellular function. acs.org Compounds like this compound can perturb this balance. By reacting with GSH, they can deplete the pool of reduced glutathione, shifting the cellular environment towards a more oxidizing state. mdpi.comnih.gov
This induced oxidative shift can be particularly detrimental to cancer cells, which often exhibit a dysregulated redox state and are more vulnerable to further oxidative stress compared to normal cells. acs.org This principle forms the basis for developing redox-modulating cancer therapies. acs.org The targeted disruption of redox homeostasis in cancer cells can trigger cell death pathways, making it a promising strategy for therapeutic development. acs.orgacs.org
The primary intracellular nucleophiles that react with disulfides are glutathione and the active-site thiols of thioredoxin (Trx) and glutaredoxin (Grx). nih.govnih.gov
Glutathione (GSH): As the most abundant non-protein thiol in the cell, GSH is a major target for electrophilic compounds. The reaction of disulfides with GSH is a key detoxification pathway but also a mechanism of action. mdpi.com The antibacterial activity of some disulfides is nullified in the presence of excess glutathione, suggesting that their mechanism relies on overwhelming or reacting with the cellular thiol pool. mdpi.com In cancer therapy, the high GSH levels in tumors are exploited to selectively cleave disulfide-linked prodrugs. nih.gov
Thioredoxins (Trx): The thioredoxin system is a critical protein disulfide reductase system. The enzyme thioredoxin-1 can reduce disulfide bonds in various protein substrates. nih.gov Conversely, certain electrophilic disulfides can act as inhibitors of thioredoxin reductase (TrxR) or as substrates for thioredoxin, leading to the disruption of the entire system. researchgate.net Studies have shown that some disulfides are potent inhibitors of Trx, leading to cytotoxicity in cancer cells. researchgate.net The reduction of disulfide bonds in proteins like β₂-glycoprotein I by thioredoxin-1 highlights the direct interplay between these systems. nih.gov
| Nucleophile | Interaction Type | Consequence | Reference |
|---|---|---|---|
| Glutathione (GSH) | Thiol-Disulfide Exchange | Formation of a mixed disulfide; depletion of cellular GSH pool; can lead to oxidative stress. Used for targeted drug release in cancer cells. | mdpi.comnih.gov |
| Thioredoxin (Trx) System | Inhibition / Reduction | Some disulfides inhibit Trx/TrxR, leading to ROS accumulation and apoptosis. Other protein disulfides can be reduced by Trx. | researchgate.netnih.gov |
| Protein Thiols (e.g., Cysteine in FabH) | S-Thiolation | Inactivation of enzyme function, leading to disruption of metabolic pathways (e.g., fatty acid biosynthesis). | nih.gov |
Enzyme Inhibition Studies
The inhibitory action of disulfide compounds, particularly those containing nitrophenyl moieties, has been a subject of scientific investigation. These compounds can interact with and modulate the function of various enzymes, primarily through reactions with thiol groups present in enzyme active sites.
Inhibition of Key Enzymes in Metabolic Pathways (e.g., β-ketoacyl acyl carrier protein synthase III)
Research has highlighted the potential of nitrophenyl disulfides as inhibitors of crucial enzymes in bacterial metabolic pathways. Specifically, β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of type II fatty acid biosynthesis, has been identified as a target. nih.govresearchgate.net The inhibition of FabH disrupts the production of essential fatty acids, which is vital for bacterial survival. researchgate.net
Synthetic unsymmetrical aryl-alkyl disulfides featuring nitrophenyl substituents have demonstrated potent antimicrobial activity against pathogens like Staphylococcus aureus and Bacillus anthracis. mdpi.com The mechanism is believed to involve the electronic activation of the arylthio group by the nitro substituent, which facilitates a nucleophilic attack on the disulfide bond. mdpi.com Studies on purified E. coli FabH confirmed that aryl-alkyl disulfides can directly inhibit the enzyme's function, presumably by reacting with the thiol functionality of the protein and disrupting lipid biosynthesis. mdpi.com Both para- and meta-nitrophenyl disulfides were noted as being particularly active in this regard. mdpi.com The disulfide linkage is considered essential for this bioactivity. mdpi.com
While direct studies on this compound are part of this broader class, a related compound, Bis(3-nitrophenyl) disulfide, has been specifically identified as an inhibitor of mannitol-1-phosphate dehydrogenase (M1PDH), an enzyme in the mannitol (B672) cycle of the parasite Eimeria tenella. chemicalbook.commedchemexpress.com
Table 1: Enzyme Inhibition by Nitrophenyl Disulfides
| Compound/Class | Target Enzyme | Organism/System | Inhibitory Concentration (IC₅₀) | Source(s) |
| Aryl-alkyl disulfides | β-ketoacyl-acyl carrier protein synthase III (FabH) | E. coli (purified enzyme) | High inhibitory activity noted | mdpi.com |
| Bis(3-nitrophenyl) disulfide | Mannitol-1-phosphate dehydrogenase (M1PDH) | Eimeria tenella | ~3 μM | chemicalbook.commedchemexpress.com |
Anti-Amoebic Potential of Related Derivatives
The chemical structure of this compound serves as a foundational scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. One significant area of investigation is the development of derivatives with anti-amoebic properties.
Researchers have successfully used Bis(o-nitrophenyl) disulfides as a starting material to synthesize a series of 1,4-benzothiazine derivatives. researchgate.net These synthesized compounds were subsequently tested for their in vitro activity against Acanthamoeba castellanii, a pathogenic amoeba. The study found that at a concentration of 100 μM, all the tested 1,4-benzothiazine compounds demonstrated anti-amoebic potential by reducing the amoeba's ability to transition between its cyst and trophozoite stages (encystation and excystation). researchgate.net
Among the synthesized derivatives, three compounds were identified as being particularly potent, causing a significant reduction in the viability of A. castellanii. These findings suggest that the 1,4-benzothiazine structure, derived from this compound, is a promising scaffold for developing new agents against amoebic infections. researchgate.net
Table 2: Anti-Amoebic Activity of 1,4-Benzothiazine Derivatives against A. castellanii
| Derivative Compound | Concentration | Effect on Viability (cells/mL) | Statistical Significance (p-value) | Source(s) |
| Compound IX | 100 μM | 5.3 × 10⁴ | < 0.0003 | researchgate.net |
| Compound X | 100 μM | 2.0 × 10⁵ | < 0.006 | researchgate.net |
| Compound XVI | 100 μM | 2.4 × 10⁵ | < 0.002 | researchgate.net |
Environmental Transformation Mechanisms of Bis 2 Nitrophenyl Disulfide
Hydrolytic Degradation Pathways in Aqueous Environments
Hydrolysis represents a significant abiotic degradation pathway for many organic compounds in aquatic systems. For Bis(2-nitrophenyl) disulfide, which is noted to be insoluble in water, hydrolytic processes are likely to occur at the solid-water interface or be significantly influenced by its partitioning into organic matter. smolecule.com The rate and mechanism of hydrolysis are strongly dependent on the pH of the surrounding environment.
In aqueous environments, particularly under alkaline conditions, this compound is susceptible to hydrolytic cleavage. The presence of nitro groups in the ortho position renders the compound electrophilic, which facilitates nucleophilic attack by hydroxide (B78521) ions (OH⁻). vulcanchem.com This base-mediated hydrolysis is a recognized degradation pathway for organic disulfides. acs.org
The proposed mechanism involves the nucleophilic attack of a hydroxide ion on one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond, a critical step in the degradation of the molecule. This process is analogous to the alkaline decomposition observed in other nitrophenyl disulfides. acs.org The electron-withdrawing effect of the nitro group stabilizes the resulting anionic intermediate, thereby promoting the reaction. While specific kinetic data for this compound is limited, studies on similar compounds suggest that hydrolysis rates generally increase with rising pH. researchgate.net
Table 1: Factors Influencing Hydrolytic Degradation
| Influencing Factor | Effect on this compound | Scientific Rationale |
|---|---|---|
| pH | Increased degradation under alkaline conditions. | Base-mediated hydrolysis is facilitated by nucleophilic attack of OH⁻ ions on the electrophilic sulfur atoms. vulcanchem.comacs.org |
| Water Solubility | Low solubility limits degradation in the aqueous phase. | The compound is insoluble in water, meaning hydrolysis primarily occurs at the interface between the solid compound and water. smolecule.com |
| Nitro Group Position | Enhances susceptibility to nucleophilic attack. | The ortho-nitro groups are strongly electron-withdrawing, increasing the electrophilicity of the disulfide bond. vulcanchem.com |
Redox Transformation Processes
Redox reactions are fundamental to the environmental transformation of this compound. The disulfide bond is redox-active, meaning it can be either reduced or oxidized depending on the prevailing environmental conditions, such as the availability of electrons and oxidizing agents. smolecule.comvulcanchem.com
Under reducing or anoxic conditions, such as those found in saturated soils, sediments, or groundwater, the disulfide bond of this compound can be reductively cleaved. This process typically yields the corresponding thiol, 2-nitrothiophenol (B1584256). This reaction is a common fate for disulfide compounds in the environment. smolecule.com The reduction of the nitro groups themselves is also a possible transformation pathway under strongly reducing conditions, potentially leading to amino-substituted derivatives.
In oxic environments, such as sunlit surface waters or aerated soils, this compound can undergo oxidation. The primary oxidative pathway involves the disulfide bond, which can be oxidized to form higher oxidation state sulfur species, ultimately leading to the formation of sulfonic acids. smolecule.comvulcanchem.com This transformation significantly increases the water solubility of the degradation products. Oxidizing agents present in the environment, such as hydrogen peroxide or other reactive oxygen species, can mediate this process.
Table 2: Summary of Redox Transformation Products
| Transformation Process | Environmental Condition | Primary Product | Reference |
|---|---|---|---|
| Reduction | Anoxic (e.g., sediments, groundwater) | 2-nitrothiophenol | smolecule.com |
| Oxidation | Oxic (e.g., surface waters) | 2-nitrobenzenesulfonic acid | smolecule.comvulcanchem.com |
Abiotic Transformation Processes
Beyond hydrolysis and redox reactions, other abiotic processes can contribute to the transformation of this compound in the environment. These include thermal decomposition and mechanochemical reactions.
Thermal decomposition can occur at elevated temperatures, causing the cleavage of the thermolabile S-S bond. The onset of decomposition for the related compound Bis(3-nitrophenyl) disulfide is observed near 200°C. While such temperatures are not typical in most surface environments, they could be relevant in specific scenarios like soil remediation by thermal treatment.
Recent research has also highlighted the potential for disulfide exchange reactions to occur under high pressure, even without a catalyst. acs.orgresearchgate.netresearchgate.net These mechanochemical transformations, which can be triggered by grinding or pressure, involve the swapping of disulfide bond partners between two different disulfide molecules. sigmaaldrich.comnih.gov For instance, the mechanochemical grinding of this compound with Bis(4-chlorophenyl) disulfide can yield the non-symmetrical heterodimer, 4-chlorophenyl-2′-nitrophenyl disulfide. sigmaaldrich.com While the direct environmental relevance of high-pressure transformations is limited, these studies demonstrate the intrinsic reactivity of the disulfide bond to physical forces, which could play a role in particle-particle interactions in soils and sediments.
Future Research Directions and Unexplored Avenues in Bis 2 Nitrophenyl Disulfide Chemistry
Development of Novel Synthetic Methodologies
Current synthetic routes to Bis(2-nitrophenyl) disulfide, such as the reaction of o-chloronitrobenzene with sodium disulfide, are well-established. orgsyn.org However, there is considerable scope for the development of more efficient, scalable, and environmentally benign synthetic strategies.
Future research could focus on:
Catalytic Methods: Exploring novel catalytic systems to replace stoichiometric reagents, potentially lowering the environmental impact and improving atom economy. This could involve transition-metal catalysis or organocatalysis, which have shown success in the synthesis of other complex sulfur-containing molecules. semanticscholar.org
Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This approach could offer enhanced safety, better control over reaction parameters, and improved scalability for producing the compound in multigram or even kilogram amounts, which is crucial for its use as a precursor for materials like dyes and photosensitizers. chemrxiv.org
Greener Solvents and Reagents: Investigating the use of greener solvents to replace traditional volatile organic compounds and exploring milder, less toxic reagents. For instance, developing methods that avoid harsh conditions or the generation of significant salt by-products would be a substantial advancement. orgsyn.orgchemrxiv.org A simple, one-step procedure using technical grade starting materials has been developed for producing derivatives from bis-(2-nitrophenyl)-disulfides, suggesting a path toward more practical and scalable processes. chemrxiv.org
| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings |
| Catalytic Synthesis | Higher efficiency, lower waste, milder conditions. | Identification of suitable catalysts (e.g., transition metal, organocatalyst). | Symmetrical disulfides are key motifs in many functional molecules. semanticscholar.org |
| Continuous Flow | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. | Scalable procedures are needed for precursors to dyes and fluorescent markers. chemrxiv.org |
| Green Chemistry | Reduced environmental impact, improved safety profile. | Use of eco-friendly solvents and less hazardous reagents. | A known procedure uses zinc powder in an Ac2O/AcOH system, which has disadvantages. chemrxiv.org |
Advanced Mechanistic Investigations in Disulfide Reactivity
The reactivity of the disulfide bond in this compound is influenced by the strong electron-withdrawing nature of the ortho-nitro groups. While some reactions are known, a deep mechanistic understanding is largely unexplored.
Key areas for future investigation include:
Mechanochemistry: The study of reactions induced by mechanical force is a burgeoning field. This compound undergoes mechanochemical metathesis reactions. sigmaaldrich.com Future work could employ time-resolved in situ monitoring techniques, such as X-ray diffraction, to gain unprecedented detail on reaction pathways and unveil short-lived intermediates that are inaccessible in solution. nih.govacs.org
High-Pressure Chemistry: The application of high pressure has been shown to be a viable, non-catalytic route for disulfide metathesis. sigmaaldrich.com Investigating the disulfide-exchange reaction of this compound under high pressure could reveal whether the process is under thermodynamic or kinetic control and elucidate the volume of activation, providing fundamental insights into the reaction mechanism. amu.edu.pl
Homolytic vs. Heterolytic Cleavage: A systematic study to delineate the conditions favoring homolytic (radical) versus heterolytic (ionic) cleavage of the S-S bond would be highly valuable. This would involve studying the reaction under various stimuli, such as light, heat, and different chemical initiators, and analyzing the resulting products and intermediates. The mechanism is often not straightforward and depends heavily on the arrangement of interacting molecules. amu.edu.pl
Exploration of New Applications in Emerging Fields
While this compound has found use as a chemical reagent and a component in ion-selective electrodes, its potential in emerging technologies is ripe for exploration. sigmaaldrich.commdpi.com
Promising new application areas include:
Dynamic Covalent Chemistry and Self-Healing Materials: The reversible nature of the disulfide bond makes it an ideal candidate for creating dynamic materials. While this has been explored for analogous disulfides, incorporating this compound into polymer networks could lead to new self-healing materials with unique electronic properties due to the nitro-aromatic system.
Redox-Responsive Systems: The disulfide linkage can be cleaved by reducing agents. smolecule.com This property could be harnessed to design redox-responsive drug delivery systems, diagnostic probes, or "caged" compounds where an active molecule is released upon encountering a specific reducing environment, such as that found inside cells. researchgate.net
Advanced Materials Synthesis: The compound serves as a key precursor for 2-alkyl-substituted benzothiazoles, which are themselves valuable in dyes, photosensitizers, and fluorescent markers. chemrxiv.org Future research could expand its use as a building block for other novel heterocyclic compounds and conjugated polymers with interesting optical and electronic properties. nih.gov
Antimicrobial Agents: Many sulfur-containing compounds, including various disulfides, exhibit significant biological activity. mdpi.com Although research on the antimicrobial properties of this compound is limited, systematic screening against a panel of bacteria and fungi could uncover potent new therapeutic leads. The disulfide linkage is often necessary for antibacterial bioactivity in related compounds. mdpi.com
Enhanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers a powerful toolkit for predicting molecular properties and reaction outcomes, thereby guiding experimental efforts.
Future computational studies on this compound should focus on:
Thermochemical and Structural Analysis: Building on existing work that has determined gas-phase formation enthalpies using methods like the G4 composite method, more extensive computational studies can be performed. acs.org Advanced calculations can probe the stabilizing effect of the intramolecular interactions, such as the nonbonded attractions between the sulfur and oxygen atoms, which are significantly less than the sum of their van der Waals radii. researchgate.net
Reaction Mechanism Simulation: Using Density Functional Theory (DFT) and higher-level ab initio methods to model reaction pathways. This can be applied to simulate the mechanochemical nih.gov and high-pressure reactions, amu.edu.pl providing insights into transition states and activation energies that are difficult to determine experimentally.
Materials Property Prediction: Employing computational models to predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound. This predictive capability can accelerate the discovery of new materials for applications in electronics, photonics, and smart materials.
| Computational Method | Research Target | Potential Outcome | Supporting Evidence |
| G4 Composite Method | Accurate thermochemical properties (e.g., enthalpy of formation). | Validation of experimental data and deeper understanding of stability. acs.org | Used to determine ΔfHm°(g) for dinitrodiphenyl (B12803432) disulfides. acs.org |
| DFT and NBO Analysis | Elucidation of reaction mechanisms and intramolecular bonding. | Identification of transition states and confirmation of non-bonded S···O interactions. researchgate.net | NBO analysis confirmed intramolecular hydrogen bonds in a related disulfide. researchgate.net |
| Molecular Dynamics | Simulation of polymer behavior and material properties. | Design of novel self-healing and responsive materials with tailored properties. | Disulfide metathesis is key for dynamic covalent chemistry. |
Deeper Elucidation of Biological and Environmental Interaction Mechanisms
The biological activity and environmental fate of this compound are poorly understood, representing a critical gap in knowledge.
Future research should be directed towards:
Enzyme Inhibition and Interaction Studies: The related compound, Bis(3-nitrophenyl) disulfide (Nitrophenide), is known to inhibit mannitol-1-phosphate dehydrogenase in parasites. medchemexpress.com It is crucial to investigate whether this compound exhibits similar or novel enzyme-inhibiting properties. Studies should focus on its interactions with thiol-containing proteins and enzymes, as these interactions are often key to the biological activity of disulfides. smolecule.com
Metabolism and Biotransformation: Investigating how organisms metabolize this compound is essential for understanding its potential toxicity and persistence. Identifying the metabolic pathways and the resulting breakdown products will provide a clearer picture of its biological impact.
Ecotoxicology: There is conflicting information regarding the environmental hazards of nitrophenyl disulfides. While some data suggests low hazard potential for the ortho-isomer, nih.govtcichemicals.com the meta-isomer is classified as very toxic to aquatic life. nih.gov A thorough investigation into the acute and chronic toxicity of this compound towards various aquatic organisms is urgently needed to perform a comprehensive environmental risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
